4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine is a compound that belongs to the class of imidazo-thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The structure of this compound features a thiazole ring and an imidazole moiety, which contribute to its potential pharmacological applications.
The compound has been synthesized in various studies focusing on the development of novel imidazo-thiazole derivatives. Research indicates that these compounds can be designed to target specific biological pathways, particularly in the context of drug development against infectious diseases and cancer .
4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine can be classified as a heterocyclic organic compound due to the presence of nitrogen and sulfur atoms within its rings. It falls under the broader category of thiazole derivatives, which are often explored for their medicinal properties.
The synthesis of 4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine typically involves several chemical reactions:
The specific reaction conditions (temperature, solvent, catalysts) can significantly influence the yield and purity of the final product. For instance, using polar solvents may enhance solubility and reaction rates, while non-polar solvents might be preferred for purification processes such as recrystallization .
The compound's molecular formula is , with a molecular weight of approximately 225.33 g/mol. Its structural features include:
4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine can participate in various chemical reactions:
Reactions are often monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure product formation and purity .
The mechanism of action for 4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine often involves interaction with specific biological targets:
Studies have shown that similar compounds exhibit significant activity against Mycobacterium tuberculosis and other pathogens by disrupting essential biochemical processes within these organisms .
4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine is typically characterized by:
Key chemical properties include:
Relevant data indicate that these properties contribute to its potential use in pharmaceutical applications .
The primary applications of 4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine include:
The synthesis of 4-(6-methylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine (C9H8N4S2, MW: 236.32 g/mol) relies on sequential heterocyclic ring formation and coupling strategies. A prevalent route adapts the Hantzsch thiazole synthesis, where α-halocarbonyl compounds react with thiourea derivatives to construct the 2-aminothiazole core [9]. Subsequent cyclocondensation with phenacyl bromides bearing methyl substituents at the C6 position forms the imidazo[2,1-b]thiazole moiety. For example, ethyl 2-aminothiazole-4-carboxylate reacts with 2-bromo-1-(4-methylphenyl)ethan-1-one under reflux to yield ethyl 6-(4-methylphenyl)imidazo[2,1-b]thiazole-3-carboxylate, which undergoes hydrolysis and decarboxylation to furnish the 6-methylimidazo[2,1-b]thiazole subunit [7] [9].
Advanced pathways employ Vilsmeier-Haack formylation for C5 functionalization of the imidazo[2,1-b]thiazole system, enabling electrophilic substitution at this electron-rich position. The resulting aldehyde undergoes Knoevenagel condensation or reductive amination to link the thiazol-2-amine group, though direct C-C coupling remains challenging due to competing side reactions [7]. Alternatively, Pd-catalyzed Suzuki-Miyaura cross-coupling using halogenated imidazo[2,1-b]thiazoles and thiazol-2-aminoboronic esters achieves biheterocyclic linkage but requires stringent anhydrous conditions [4] [8].
Critical intermediates include:
Table 1: Spectral Signatures of Key Intermediates
Intermediate | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
---|---|---|---|
Ethyl 2-aminothiazole-4-carboxylate | 6.87 (s, 1H, NH₂), 7.21 (s, 1H, thiazole-H) | 162.1 (C=O), 108.9 (C5) | 3360 (NH₂), 1685 (C=O) |
6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde | 2.42 (s, 3H, CH₃), 9.91 (s, 1H, CHO) | 192.1 (CHO), 145.8 (C6) | 1695 (C=O) |
4-(Bromomethyl)imidazo[2,1-b]thiazole | 4.51 (s, 2H, CH₂Br), 7.62 (s, 1H, C2-H) | 32.8 (CH₂Br), 121.5 (C2) | 670 (C-Br) |
Solvent effects profoundly impact coupling efficiency. Polar aprotic solvents like DMF facilitate Pd-catalyzed reactions (yields: 70–85%), while ethanol/water mixtures improve eco-compatibility for Hantzsch cyclizations [4] [9]. Catalyst screening reveals Pd(PPh₃)₄ outperforms CuI in Sonogashira couplings, suppressing protodehalogenation byproducts. For example, coupling 5-bromo-6-methylimidazo[2,1-b]thiazole with ethynylthiazole using Pd(PPh₃)₄/CuI (5:1 mol%) in triethylamine at 60°C achieves 82% yield versus 45% with CuI alone [4].
Temperature control is vital for selectivity. Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 min at 150°C) and enhances regioselectivity at C5 of imidazo[2,1-b]thiazole, boosting yields to >90% [9]. Additionally, protecting group strategies—such as N-Boc protection of thiazol-2-amine—prevent unwanted N-alkylation during nucleophilic substitutions, improving isolated yields by 15–20% [2].
Table 2: Optimized Conditions for Critical Steps
Reaction Step | Optimal Conditions | Yield (%) | Selectivity Issues Mitigated |
---|---|---|---|
Hantzsch thiazole formation | Ethanol/H₂O (4:1), reflux, 4 h | 88 | Hydrolysis byproducts minimized |
Imidazo[2,1-b]thiazole coupling | Phenacyl bromide, DMF, 80°C, N₂ atmosphere | 92 | Regioisomeric purity >95% |
Suzuki-Miyaura biaryl linkage | Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O, 80°C | 78 | Homocoupling <5% |
Microwave-assisted cyclization | 150°C, sealed vessel, 15 min | 95 | Dehalogenation suppressed |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3